molecular formula C10H9Cl4NO3S B4893266 N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide

N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide

Cat. No. B4893266
M. Wt: 365.1 g/mol
InChI Key: XTGQHVHOCPXHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer and other diseases. It was first identified as a potential p53 stabilizing agent in a high-throughput screening assay, and subsequent studies have shown that it can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Mechanism of Action

N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide has been shown to stabilize the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis. Mutations in the p53 gene are common in many types of cancer, and the stabilization of p53 by N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide can restore its tumor suppressor function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use.

Future Directions

There are several potential future directions for research on N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide. One area of focus could be the development of more potent and selective analogs of the compound. Another area of focus could be the identification of biomarkers that could predict which patients are most likely to benefit from treatment with N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide. Additionally, further studies are needed to determine the optimal dosing and administration schedule for the compound in clinical trials.

Synthesis Methods

The synthesis of N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide involves several steps, including the reaction of 3-chloro-2-oxopropyl trifluoromethanesulfonate with sodium benzenesulfinate, followed by reaction with trichloromethyl lithium and subsequent hydrolysis. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl4NO3S/c11-6-8(16)9(10(12,13)14)15-19(17,18)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGQHVHOCPXHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)CCl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide

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